Cas no 852956-95-7 (2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide)
![2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/852956-95-7x500.png)
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- EN300-26581892
- 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 852956-95-7
- Z44327285
- 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide
-
- インチ: 1S/C21H19F3N2O3/c1-28-18-7-6-14(12-19(18)29-2)8-9-26-20(27)16(13-25)10-15-4-3-5-17(11-15)21(22,23)24/h3-7,10-12H,8-9H2,1-2H3,(H,26,27)
- InChIKey: PWDQOSYXQUPSOG-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1=CC=C(OC)C(OC)=C1)(=O)C(C#N)=CC1=CC=CC(C(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 404.13477696g/mol
- どういたいしつりょう: 404.13477696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 71.4Ų
じっけんとくせい
- 密度みつど: 1.258±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 571.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 12.06±0.46(Predicted)
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581892-0.05g |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
852956-95-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamideに関する追加情報
Introduction to 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide (CAS No. 852956-95-7)
2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide, a compound with the CAS number 852956-95-7, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple functional groups, including a cyano group, dimethoxyphenyl moiety, and trifluoromethylphenyl group, makes this molecule a promising candidate for further investigation in various therapeutic applications.
The structural complexity of 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide contributes to its diverse chemical properties. The cyano group at the 2-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the dimethoxyphenyl and trifluoromethylphenyl groups contribute to the molecule's lipophilicity and electronic distribution, which are critical factors in determining its binding affinity and pharmacokinetic behavior.
In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The dimethoxyphenyl moiety is particularly noteworthy, as it has been shown to exhibit antioxidant and anti-inflammatory properties in several preclinical studies. These properties make it an attractive scaffold for designing molecules that could potentially treat conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, the trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, which are crucial for drug development.
The compound's amide functionality provides another layer of complexity, allowing for diverse interactions with biological targets. Amides are commonly found in many bioactive molecules due to their ability to form hydrogen bonds and participate in hydrophobic interactions. This feature makes 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide a versatile candidate for further exploration in drug discovery.
Recent studies have begun to explore the potential applications of this compound in various therapeutic areas. For instance, researchers have investigated its interaction with enzymes and receptors involved in pain signaling pathways. The combination of the cyano group and the amide moiety may facilitate potent binding to these targets, leading to the development of novel analgesic agents. Furthermore, the presence of both dimethoxyphenyl and trifluoromethylphenyl groups suggests that this compound could exhibit multiple modes of action, making it a promising candidate for combination therapies.
The synthesis of 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the desired framework. These advancements not only facilitate the production of this compound but also open up possibilities for further structural modifications and derivatization.
In conclusion, 2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-2-propenamide (CAS No. 852956-95-7) is a structurally complex and functionally diverse molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation in various therapeutic areas. As research continues to uncover new applications for this compound, it is likely that it will play an important role in the development of novel drugs targeting a wide range of diseases.
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